DC-BPi-03

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

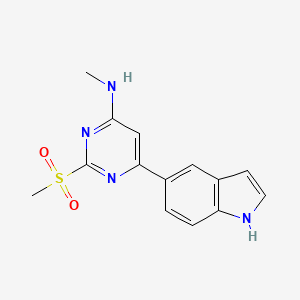

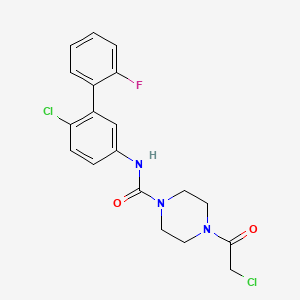

DC-BPi-03 is a novel inhibitor of the bromodomain and PHD finger transcription factor (BPTF-BRD). It has shown potential anticancer properties, particularly in leukemia research. The compound has an inhibitory concentration (IC50) of 698.3 nanomolar and a dissociation constant (Kd) of 2.81 micromolar .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DC-BPi-03 involves a structure-guided structure-activity relationship exploration. The effective structural fragments of the reported BPTF inhibitor TP-238 were synthetically modified to obtain this compound . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Currently, this compound is produced for research purposes only and is not available for industrial-scale production. The compound is synthesized in laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

DC-BPi-03 primarily undergoes inhibition reactions where it binds to the bromodomain and PHD finger transcription factor, preventing its interaction with other molecules .

Common Reagents and Conditions

The compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. The solubility of this compound in DMSO is 33.33 milligrams per milliliter .

Major Products Formed

The primary product of the reaction involving this compound is the inhibited form of the bromodomain and PHD finger transcription factor, which leads to the suppression of cancer cell proliferation .

Scientific Research Applications

DC-BPi-03 has several scientific research applications, including:

Chemistry: Used as a chemical probe to study the inhibition of bromodomain and PHD finger transcription factor.

Biology: Investigated for its role in regulating gene expression and chromatin remodeling.

Medicine: Explored for its potential anticancer properties, particularly in leukemia research.

Industry: Utilized in the development of new therapeutic agents targeting bromodomain and PHD finger transcription factor

Mechanism of Action

DC-BPi-03 exerts its effects by binding to the bromodomain and PHD finger transcription factor, inhibiting its interaction with acetylated histones. This inhibition disrupts the transcriptional regulation of genes involved in cancer cell proliferation and survival. The molecular targets of this compound include the bromodomain and PHD finger transcription factor, which plays a crucial role in chromatin remodeling and gene expression .

Comparison with Similar Compounds

DC-BPi-03 is compared with other BPTF inhibitors such as DC-BPi-07 and DC-BPi-11. These compounds have higher affinities and selectivities compared to this compound. DC-BPi-07 and DC-BPi-11 show selectivities 100-fold higher than those of other bromodomain targets . The uniqueness of this compound lies in its moderate potency and its potential as a lead compound for further optimization.

List of Similar Compounds

- DC-BPi-07

- DC-BPi-11

- TP-238 (reported BPTF inhibitor)

Properties

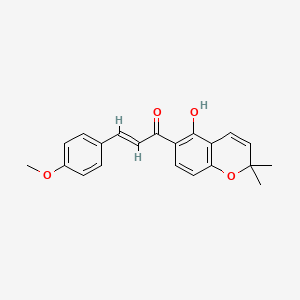

Molecular Formula |

C14H14N4O2S |

|---|---|

Molecular Weight |

302.35 g/mol |

IUPAC Name |

6-(1H-indol-5-yl)-N-methyl-2-methylsulfonylpyrimidin-4-amine |

InChI |

InChI=1S/C14H14N4O2S/c1-15-13-8-12(17-14(18-13)21(2,19)20)9-3-4-11-10(7-9)5-6-16-11/h3-8,16H,1-2H3,(H,15,17,18) |

InChI Key |

RTONKOFFKFVXAW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=NC(=C1)C2=CC3=C(C=C2)NC=C3)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

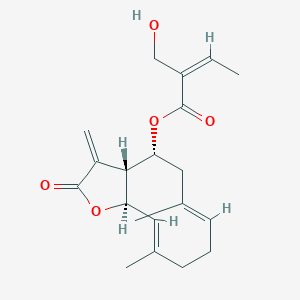

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)

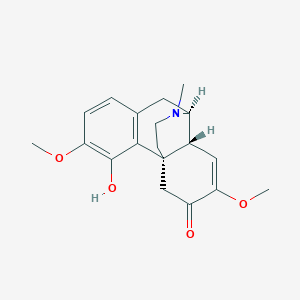

![(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)